molecular formula C7H5N5 B6212308 4-azido-1H-indazole CAS No. 2499665-60-8

4-azido-1H-indazole

Cat. No.: B6212308
CAS No.: 2499665-60-8
M. Wt: 159.15 g/mol
InChI Key: WRTINMGQJXEDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-1H-indazole is an aromatic heterocyclic compound with the molecular formula C7H5N5 . It belongs to the important class of indazole scaffolds, which are fused benzene and pyrazole rings known for their wide range of biological and pharmaceutical activities . The 4-azido substitution on the 1H-indazole core makes this compound a valuable building block in medicinal chemistry and chemical biology, particularly for click chemistry applications via the reactive azido group . Indazole derivatives are considered privileged structures in drug discovery due to their interesting chemical and biological characteristics . They have been extensively studied for applications including antimicrobial agents, enzyme inhibitors, and treatments for inflammatory diseases and neurodegenerative disorders . Specifically, related indazole compounds have demonstrated promising inhibitory effects against targets like human serum paraoxonase 1 (hPON1) and bovine milk lactoperoxidase (LPO) . The 1H-indazole tautomer is the most thermodynamically stable and predominant form, featuring a benzenoid aromatic system that contributes to its stability in chemical and biological contexts . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2499665-60-8

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

4-azido-1H-indazole

InChI

InChI=1S/C7H5N5/c8-12-11-7-3-1-2-6-5(7)4-9-10-6/h1-4H,(H,9,10)

InChI Key

WRTINMGQJXEDSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)N=[N+]=[N-]

Purity

95

Origin of Product

United States

Preparation Methods

Hydrogenation of 4-Nitro-1H-Indazole to 4-Amino-1H-Indazole

The first step involves catalytic hydrogenation of 4-nitro-1H-indazole to its corresponding amine. As detailed in WO2020201773A1, this reduction is achieved using palladium on carbon (Pd/C) under a hydrogen atmosphere.

Procedure :

  • Substrate : 4-Nitro-1H-indazole (50.0 g, 153.33 mmol) dissolved in methanol (500 mL).

  • Catalyst : Pd/C (10 g, 50% wet).

  • Conditions : Stirring under H₂ (balloon pressure) at room temperature for 16 hours.

  • Workup : Filtration through Celite, followed by solvent evaporation.

  • Yield : 25.3 g (94%) of 4-amino-1H-indazole as a light brown solid.

This step leverages the robust activity of Pd/C for nitro-group reduction, ensuring minimal byproducts. The use of methanol as a solvent facilitates easy catalyst recovery and product isolation.

Diazotization and Azide Substitution

The amine intermediate is converted to the azide via diazotization, a classic Sandmeyer-type reaction.

Procedure :

  • Substrate : 4-Amino-1H-indazole (25.3 g, 170 mmol) in concentrated HCl (250 mL) and water (250 mL) at 0°C.

  • Diazotizing Agent : Sodium nitrite (12.3 g, 178 mmol) in water (50 mL), added dropwise.

  • Azide Source : Sodium azide (13.8 g, 212 mmol) in water (50 mL).

  • Conditions : Stirring at 0°C for 1 hour, followed by warming to room temperature for 2 hours.

  • Workup : Filtration, washing with water, and vacuum drying.

  • Yield : 28.1 g (85%) of 4-azido-1H-indazole as a yellow solid.

Key Considerations :

  • The exothermic diazotization requires strict temperature control to avoid side reactions.

  • Excess sodium azide ensures complete substitution of the diazonium intermediate.

Overall Yield : 80% (94% × 85%).

Comparative Analysis of Methods

ParameterTwo-Step MethodDirect Substitution
Steps 21
Overall Yield 80%Unknown (estimated 50–70%)
Solvent Safety Methanol (low toxicity)HMPA/DMF (moderate risk)
Reaction Time 20 hours12–24 hours
Scalability High (demonstrated at 50 g scale)Untested

Critical Observations :

  • The two-step method is more reliable and scalable, as evidenced by its use in patent-scale synthesis.

  • Direct substitution remains theoretical but could benefit from modern catalysis (e.g., CuI) or green solvents.

Experimental Optimization and Troubleshooting

Enhancing Diazotization Efficiency

  • Acid Concentration : Excess HCl (≥6 M) stabilizes the diazonium intermediate, preventing decomposition.

  • Azide Purity : Commercial sodium azide often contains sodium nitrite impurities; recrystallization from ethanol improves reactivity.

Mitigating Explosion Risks

  • Sodium Azide Handling : Reactions involving NaN₃ should be conducted in a fume hood with blast shields.

  • Diazonium Salts : Avoid drying isolated diazonium intermediates due to instability.

Applications and Derivatives

This compound serves as a precursor for:

  • METTL3 Inhibitors : Key intermediates in anticancer agents.

  • Click Chemistry : Azide-alkyne cycloadditions for bioconjugation.

Chemical Reactions Analysis

Types of Reactions

4-Azido-1H-indazole undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

    Substitution: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Cycloaddition: Alkynes in the presence of a copper catalyst (CuAAC reaction).

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Reduction: 4-Amino-1H-indazole.

    Cycloaddition: 1,2,3-Triazole derivatives.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Azido-1H-indazole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex nitrogen-containing heterocycles and as a building block for the preparation of various functionalized indazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-azido-1H-indazole depends on its specific application. In biological systems, the azido group can undergo bioorthogonal reactions, such as the Staudinger ligation or click chemistry, to form covalent bonds with target biomolecules. This property makes it useful in bioconjugation and labeling studies.

In medicinal chemistry, the indazole core can interact with various biological targets, such as enzymes or receptors, to exert its therapeutic effects. The specific molecular targets and pathways involved depend on the structure of the indazole derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-azido-1H-indazole with structurally or functionally related azido compounds, focusing on synthesis, reactivity, stability, and applications.

Table 1: Comparative Analysis of Azido-Functionalized Heterocycles

Compound Core Structure Key Features Synthesis Method Reactivity/Applications Stability/Safety References
This compound Indazole - Azido group at 4-position
- Bicyclic N-heterocycle
Likely via SN2 substitution or click chemistry Click chemistry, drug discovery probes Potential sensitivity (azide-related hazards) Inferred
5-Azido-1H-tetrazole Tetrazole - Azido-substituted tetrazole ring
- High nitrogen content
Improved synthesis via nitration/azidation Energetic materials, ligands Sensitive to friction/impact
4-Azidomethyl-benzoxadiazole (II) Benzoxadiazole - Azidomethyl side chain
- Fluorescent properties
Click chemistry via alkyne-azide cycloaddition Spectroscopic probes, bioconjugation Stable under synthetic conditions
Polyazido-N,N'-Azo-1,2,4-triazoles Triazole - Multiple azido groups
- High-density energetic compounds
Multicomponent azidation reactions Explosives, propellants Thermally unstable; requires careful handling
4-Fluoro-1H-imidazole Imidazole - Fluorine at 4-position
- Monocyclic N-heterocycle
Halogenation of imidazole precursors Pharmaceuticals, agrochemicals Low acute toxicity; no significant hazards

Key Observations:

Structural Diversity: Indazole vs. However, tetrazoles and triazoles with azido groups are prioritized in energetic materials due to high nitrogen content . Azido Group Placement: The 4-position azido substitution in indazole may offer steric advantages for bioconjugation compared to azidomethyl-benzoxadiazole (side-chain azide) .

Synthesis Strategies :

  • Click chemistry is a common route for azido-functionalized compounds (e.g., benzoxadiazole derivatives) , while tetrazole/triazole azides often require nitration or multicomponent reactions .

Reactivity and Applications :

  • Bioconjugation : this compound and 4-azidomethyl-benzoxadiazole are both candidates for Huisgen cycloaddition, enabling targeted drug delivery or fluorescent labeling .
  • Energetic Materials : Tetrazole and triazole azides exhibit higher sensitivity and energy density, making them less suitable for biomedical uses compared to indazole derivatives .

Stability and Safety :

  • Azido compounds generally require careful handling due to explosion risks. However, this compound’s bicyclic structure may confer greater stability compared to linear azido-triazoles .
  • Fluorinated analogs (e.g., 4-fluoroimidazole) lack azide-related hazards but serve distinct roles in pharmaceuticals .

Q & A

Q. Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₅N₅
Molecular Weight189.15 g/mol
CAS NumberNot explicitly provided
Key Functional GroupsAzide (-N₃), Indazole

Q. Common Reaction Pathways

Reaction TypeReagents/ConditionsApplication
CuAACCuI, TBTA, DMSOBioconjugation
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl Functionalization
PhotolysisUV light (254 nm)Azide decomposition studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.